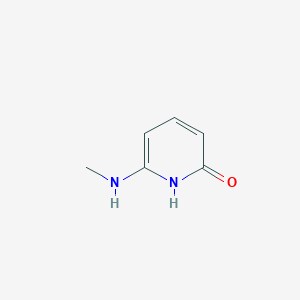

6-(Methylamino)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-7-5-3-2-4-6(9)8-5/h2-4H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITIAPUZOHEKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylamino Pyridin 2 1h One and Its Analogues

α-Glucosidase Enzyme Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyridin-2(1H)-one derivatives have been investigated as potential α-glucosidase inhibitors. While specific data on 6-(methylamino)pyridin-2(1H)-one is not extensively detailed in the provided results, the broader class of pyridinone and related nitrogen-containing heterocyclic derivatives has shown promise. For example, quinoline-based hydrazone derivatives have demonstrated notable inhibitory activity against α-glucosidase. acs.org This suggests that the pyridinone scaffold, as a key component of such structures, contributes to the observed biological activity. The inhibitory potential is often attributed to the ability of the heterocyclic core to interact with the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into glucose.

Mutant Isocitrate Dehydrogenase (mIDH1) Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including gliomas and acute myeloid leukemia. nih.govnih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. nih.gov Consequently, inhibitors of mutant IDH1 (mIDH1) are of significant interest in oncology.

Several studies have focused on the development of pyridin-2(1H)-one derivatives as potent and selective mIDH1 inhibitors. nih.govnih.govgoogle.com These compounds have been shown to effectively reduce the levels of 2-HG in cancer cells. The pyridinone core is a crucial structural element for this inhibitory activity, often forming key interactions within the allosteric binding site of the mIDH1 enzyme. Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the pyridinone ring can significantly impact the inhibitory potency. nih.govnih.gov

Table 1: Selected Pyridin-2(1H)-one Derivatives as mIDH1 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| (+)-119 (NCATS-SM5637) | mIDH1 (R132H) | 23 | nih.govnih.gov |

| Pyridinone-thiohydantoin derivative | mIDH1 (R132H) | 420-9200 (Ki) | nih.gov |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Methionine S-Adenosyltransferase-2 (MAT2A) Inhibition

Methionine S-adenosyltransferase 2A (MAT2A) is another enzyme that has been identified as a therapeutic target in cancer. nih.govnih.gov MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular processes, including those that are dysregulated in cancer. nih.gov

Research into inhibitors of MAT2A has identified fluorinated N,N-dialkylaminostilbenes (FIDAS agents) as a promising class of compounds. nih.gov While not directly pyridinone derivatives, the study of these inhibitors provides insights into the types of molecular interactions that can be targeted. The development of pyridin-2(1H)-one-based MAT2A inhibitors could offer a novel therapeutic approach for cancers where this enzyme is upregulated.

Kinase Inhibition (e.g., ALK5, p38α)

Protein kinases play a crucial role in cell signaling and are frequently dysregulated in various diseases, including cancer and inflammatory disorders. Pyridin-2(1H)-one derivatives have been investigated as inhibitors of several kinases.

Specifically, derivatives of the pyridinone scaffold have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways. nih.govnih.gov Some 3,5-disubstituted pyridin-2(1H)-one derivatives have demonstrated potent anti-allodynic effects in animal models of inflammatory pain, and this activity was initially linked to p38α inhibition. nih.gov However, further studies suggested that other biological targets may also be involved. nih.gov Additionally, pyridopyridazin-6-one derivatives have been developed as potent p38α inhibitors. nih.gov

Furthermore, (pyridin-2-yl)amine derivatives have been explored as inhibitors of TGF-beta R1 (ALK5), a kinase involved in cancer progression. google.com

Table 2: Pyridin-2(1H)-one and Related Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Biological Effect | Reference |

| 3,5-Disubstituted pyridin-2(1H)-ones | p38α MAPK | Anti-allodynic | nih.gov |

| Pyridopyridazin-6-ones | p38α MAPK | Anti-inflammatory | nih.gov |

| (Pyridin-2-yl)amine derivatives | ALK5 | Anticancer | google.com |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibacterial drugs. nih.gov The inhibition of DNA gyrase leads to the disruption of DNA replication and bacterial cell death. The pyrrolamides are a novel class of DNA gyrase inhibitors identified through fragment-based screening. nih.gov While not pyridinone derivatives themselves, the principles of targeting the ATP-binding site of DNA gyrase could be applied to the design of new pyridinone-based antibacterial agents. The development of high-throughput screens for DNA gyrase inhibitors has also paved the way for identifying new chemical scaffolds with antibacterial activity. nih.gov

The this compound moiety and its broader class of pyridin-2(1H)-one derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated ability to inhibit a range of key enzymes involved in cancer, diabetes, inflammation, and bacterial infections underscores their therapeutic potential. The ongoing exploration of structure-activity relationships and the application of modern drug discovery techniques will undoubtedly lead to the development of novel and effective therapeutic agents based on this privileged heterocyclic core.

Unraveling the Structure: Elucidation of the 6 Methylamino Pyridin 2 1h One Core

Tautomerism and Spectroscopic Analysis

A key feature of this compound is its potential for tautomerism. It can exist in several forms, with the pyridin-2(1H)-one form generally being the most stable, particularly in polar solvents. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and pH.

Spectroscopic methods are invaluable for characterizing the structure of this compound.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl protons, the N-H proton of the methylamino group, the N-H proton of the pyridinone ring, and the aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. |

| ¹³C NMR | Resonances for the methyl carbon, the aromatic carbons of the pyridine ring, and the carbonyl carbon of the pyridinone ring. The chemical shift of the carbonyl carbon is a key indicator of the pyridinone tautomer. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching vibrations of the amino and amide groups, C-H stretching of the methyl and aromatic groups, and a strong absorption for the C=O stretching of the carbonyl group, typically in the range of 1650-1690 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, which helps to confirm its molecular formula. Fragmentation patterns can provide further structural information. |

Note: The exact spectroscopic values can vary depending on the solvent and other experimental conditions.

X-ray Crystallography and Molecular Geometry

The methylamino group at the 6-position would be expected to be coplanar with the pyridinone ring to maximize resonance stabilization. The geometry around the exocyclic nitrogen atom would be trigonal planar. The crystal packing of such molecules is often dominated by intermolecular hydrogen bonding between the N-H groups and the carbonyl oxygen, leading to the formation of well-ordered supramolecular structures.

| Predicted Structural Parameters | Value |

| C=O bond length | ~1.24 Å |

| C-N (ring) bond lengths | ~1.37 - 1.41 Å |

| C-C (ring) bond lengths | ~1.36 - 1.45 Å |

| C-N (exocyclic) bond length | ~1.36 Å |

These values are estimations based on crystallographic data of analogous pyridinone derivatives.

Computational and Theoretical Investigations

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical NMR Chemical Shifts

For pyridinone derivatives, theoretical NMR calculations can help in assigning the signals in experimental spectra and in understanding the effects of different substituents on the electronic environment of the pyridine (B92270) ring and its functional groups. The accuracy of these predictions depends on the chosen DFT functional and basis set. unito.it For similar heterocyclic compounds, a variety of functionals and basis sets have been tested to find the best correlation with experimental data. unito.it

Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules, including pyridinone derivatives, are of significant interest due to their potential applications in optoelectronics. Computational methods play a vital role in predicting and understanding these properties at the molecular level.

First-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. While specific calculations for 6-(methylamino)pyridin-2(1H)-one were not found, computational studies on similar organic compounds often employ DFT methods to predict this property. These calculations can provide insights into the structure-property relationships that govern the NLO activity of pyridinone derivatives. The presence of electron-donating (methylamino) and electron-withdrawing (carbonyl) groups in this compound suggests that it may possess interesting NLO properties.

The polarizability and dipole moment are fundamental electronic properties that influence a molecule's interactions and its NLO response. These properties can be reliably calculated using computational chemistry methods like DFT. For related pyridinone structures, these computations help in understanding the charge distribution within the molecule and how it is affected by different functional groups. The dipole moment is particularly important for understanding intermolecular interactions and the molecule's behavior in an electric field.

Structure-Activity Relationship (SAR) Studies using Computational Methods

Computational methods are extensively used to study the structure-activity relationships of pyridinone derivatives, aiding in the rational design of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For pyridinone derivatives, which have shown activity against various biological targets, docking studies are crucial for understanding their mechanism of action.

In studies of pyridinone derivatives as anti-HIV-1 agents, molecular modeling has shown that the pyridinone ring can fit into allosteric sites of the reverse transcriptase enzyme. nih.govfrontiersin.org For instance, the lactam NH group of the pyridinone ring has been observed to form a critical hydrogen bond with amino acid residues like Lys101, which is important for high antiviral activity. nih.govfrontiersin.org Modifications at positions 3, 4, and 6 of the pyridinone ring have been shown to be crucial for antiviral activity, and docking studies help in rationalizing these observations by showing how different substituents interact with the amino acid residues in the binding pocket. nih.govfrontiersin.org

Similarly, pyridinone derivatives have been investigated as inhibitors of other enzymes. For example, in the design of mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1), a phenyl ring was replaced by a pyridinone to improve properties by introducing an additional hydrogen bond acceptor. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound was not identified, QSAR studies have been performed on various series of pyridinone and aminopyridine derivatives. researchgate.net

These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity. The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. For example, QSAR studies on amino-substituted pyrido[3,2-b]pyrazinones as PDE-5 inhibitors have shown that the topology of the molecules is a crucial factor for their inhibitory activity. researchgate.net

3D-Pharmacophore Modeling

A three-dimensional (3D) pharmacophore model is a crucial tool in computational drug discovery that defines the essential spatial arrangement of steric and electronic features a molecule must possess to interact with a specific biological target. unina.it The development of such a model for this compound would involve several key steps.

First, a set of active and inactive molecules that bind to a common target would be selected. unina.it The conformational flexibility of these molecules is then analyzed to identify the low-energy, biologically relevant shapes they can adopt. unina.it Key chemical features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—are identified for each molecule. researchgate.net By superimposing the conformations of active molecules, a common 3D arrangement of these features is derived, creating the pharmacophore model. unina.itresearchgate.net

This resulting model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to exhibit similar biological activity. nih.gov A well-defined pharmacophore model can provide significant insights into the structure-activity relationships of a series of compounds and guide the design of new, more potent molecules. unina.itnih.gov

Although general pharmacophore modeling techniques are well-established for various molecular classes, including pyridinone derivatives and other heterocyclic compounds, a specific, published 3D-pharmacophore model for this compound was not identified in the surveyed literature. nih.govmdpi.commdpi.com

Thermodynamic Properties and Stability Assessments

The thermodynamic properties and stability of a compound are fundamental to its behavior, handling, and potential application. For pyridinone derivatives, a key characteristic is the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms. Computational and experimental studies consistently show that the 2(1H)-pyridone form is thermodynamically more stable.

Assessments for this compound would typically involve:

Computational Analysis: Methods like Density Functional Theory (DFT) are employed to calculate thermodynamic parameters. These calculations can predict properties such as the molecule's heat of formation, Gibbs free energy, and entropy. Such theoretical studies help in understanding the intrinsic stability of the molecule and predicting its behavior under various conditions.

Experimental Stability Studies: The stability of the compound would be evaluated under different environmental conditions, such as varying pH, temperature, and light exposure. Techniques like High-Performance Liquid Chromatography (HPLC) are often used to monitor the degradation of the compound over time. For instance, stability studies on related structures have been conducted in biological matrices like plasma and urine to determine their viability for further research. mdpi.com

Coordination Chemistry and Supramolecular Interactions

Ligand Design and Metal Complexation

The design of ligands based on the 6-(methylamino)pyridin-2(1H)-one framework is a promising area for the development of novel metal complexes. The electronic properties of the pyridinone ring, combined with the substituent groups, can be fine-tuned to modulate the coordination properties and the stability of the resulting metal complexes.

Derivatives of this compound, such as (6-methyl-pyridin-2-ylamino)-acetic acid, have demonstrated the ability to act as effective chelating agents. In a study involving the complexation of this derivative with copper(II), it was proposed that coordination occurs through the carboxylic group. researchgate.net The 2-amino-6-methylpyridine (B158447) precursor, a closely related compound, coordinates to copper(II) via the amino group. researchgate.net This suggests that the chelation behavior of this compound derivatives can be directed by the nature of the functional groups attached to the core structure. The presence of multiple donor atoms in these ligands allows them to form stable chelate rings with metal ions, a fundamental principle in coordination chemistry. pvpcollegepatoda.org

The synthesis of metal complexes with ligands derived from the 2-amino-6-methylpyridine framework has been successfully achieved. For instance, a copper(II) complex with (6-methyl-pyridin-2-ylamino)-acetic acid was synthesized by reacting the ligand with copper(II) chloride dihydrate in a 2:1 molar ratio in methanol. researchgate.net The resulting complex, with the proposed formula [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O, was characterized as a dark green, water-soluble solid. researchgate.net Molar conductivity measurements indicated a 1:2 electrolyte nature, and magnetic susceptibility studies suggested a paramagnetic compound with a square planar geometry. researchgate.net Similarly, a copper(II) complex with 2-amino-6-methylpyridine was prepared by reacting the ligand with the copper salt in a 4:1 molar ratio. researchgate.net

Supramolecular Assembly and Non-Covalent Interactions

The ability of this compound and its derivatives to form ordered structures through non-covalent interactions is a key aspect of their chemistry. These interactions, including hydrogen bonding and π-π stacking, govern the crystal packing and can be exploited in the field of crystal engineering to design materials with specific properties. nih.govrsc.org

Hydrogen bonding plays a pivotal role in the supramolecular assembly of pyridinone derivatives. In the crystal structure of the related compound, 6-methylpyridine-2(1H)-thione, which is analogous to this compound, molecules form centrosymmetric cyclic dimers through intermolecular N—H⋯S hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar N—H⋯O hydrogen bonding, leading to the formation of well-defined supramolecular synthons. In more complex substituted pyridines, such as 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, molecules are linked by N—H⋯N hydrogen bonds, creating dimers with an R²₂(12) motif that further assemble into chains. nih.gov These chains can then be interconnected by additional hydrogen bonds to form a three-dimensional network. nih.gov

Table 1: Crystallographic Data for 6-Methylpyridine-2(1H)-thione

| Parameter | Value |

| Chemical Formula | C₆H₇NS |

| Molecular Weight | 125.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4608 (15) |

| b (Å) | 14.902 (3) |

| c (Å) | 11.665 (2) |

| β (°) | 94.85 (3) |

| Volume (ų) | 1292.3 (4) |

| Z | 8 |

| Data from Reference nih.gov |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. For 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, this analysis revealed that the most significant contributions to the surface contacts are from H⋯H (46.1%), N⋯H/H⋯N (20.4%), and C⋯H/H⋯C (17.4%) interactions. nih.gov This highlights the predominance of hydrogen bonding and van der Waals forces in the crystal packing. The Hirshfeld surface mapped over dnorm shows red spots that indicate close intermolecular contacts, which correspond to the N—H⋯N hydrogen bonds. nih.gov In another related study on a cadmium(II) complex with a pyridine-containing ligand, Hirshfeld analysis showed that H⋯H (51.2%), Cl⋯H/H⋯Cl (13.9%), C⋯H/H⋯C (12.3%), and S⋯H/H⋯S (11.8%) interactions were dominant. nih.gov This demonstrates the utility of Hirshfeld surface analysis in deconvoluting the complex network of intermolecular interactions in the solid state.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

| Interaction Type | Contribution (%) |

| H⋯H | 46.1 |

| N⋯H/H⋯N | 20.4 |

| C⋯H/H⋯C | 17.4 |

| C⋯C | 6.9 |

| N⋯C/C⋯N | 3.8 |

| N⋯N | 2.7 |

| S⋯C/C⋯S | 1.5 |

| S⋯H/H⋯S | 0.6 |

| S⋯S | 0.6 |

| Data from Reference nih.gov |

Catalytic Applications of Metal Complexes

Metal complexes incorporating pyridin-2(1H)-one and its derivatives, known as pyridonates, have emerged as a versatile class of ligands in the field of catalysis. The unique electronic and structural properties of these ligands, including their ability to participate in metal-ligand cooperativity, have led to the development of catalysts for a variety of organic transformations. While specific research on the catalytic applications of metal complexes derived from this compound is not extensively documented, the broader family of substituted pyridonate complexes has demonstrated significant catalytic potential with various transition metals.

The catalytic activity of these complexes is often attributed to the hemilabile nature of the pyridonate ligand, which can switch between different coordination modes, and the potential for the ligand to act as a proton shuttle or to exhibit cooperative effects with the metal center. These characteristics are instrumental in facilitating key steps in catalytic cycles, such as substrate activation and product release.

A notable review highlights that pyridonate ligands are highly attractive for designing diverse coordination compounds and have prompted applications in sophisticated metal complex design and homogeneous catalysis. rsc.org The functionalization of the pyridone ring allows for the fine-tuning of steric and electronic properties, which in turn influences the catalytic performance of the resulting metal complexes. rsc.org

Research Findings on Catalytic Activities

Research into the catalytic applications of pyridonate metal complexes has spanned a range of reactions, including hydrogenation, dehydrogenation, hydrofunctionalization, and C-H activation. Both noble and 3d transition metals have been successfully employed in combination with pyridonate ligands to achieve high catalytic efficacy.

One of the pioneering examples in this area is an iridium(III) complex featuring a κ¹-N-2-pyridinol ligand, which proved to be an effective catalyst for the dehydrogenation of secondary alcohols. rsc.org Another significant development involves a bi(κ-N-2-pyridonate) iridium(III) complex that demonstrates good conversion rates in the hydrogenation of carbon dioxide to formate (B1220265) and methanol, as well as in the dehydrogenation of formic acid. rsc.org

Ruthenium complexes have also been a focus of catalytic studies. For instance, a ruthenium complex with a planar N,N,N-pincer type bis(2-hydroxy-6-iminopyridyl)-isoindoline ligand, which contains two hydroxypyridine units, has been utilized in the hydroboration of organic nitriles. rsc.org Furthermore, palladium complexes with bis(trifluoromethyl)pyridonates have shown high activity in the undirected C-H olefination and carboxylation of various arenes, heteroarenes, and alkenes. rsc.org

In the realm of 3d transition metals, a cobalt(II) pyridonate complex has been identified as a catalyst, and a biomimetic hydrogenase model complex has also been reported. rsc.org A dimeric vanadium(III) complex with pyridonate ligands has been employed as a catalyst for the reductive deoxygenative coupling of benzyl (B1604629) alcohols. rsc.org Moreover, a rhodium-N-heterocyclic carbene complex bearing an anionic 2-pyridonate ligand has been shown to facilitate linear alkyne dimerizations. rsc.org In this reaction, a proposed mechanism involves the pyridonate-assisted metalation deprotonation to form an alkynylcobalt–pyridone complex, which was isolated and characterized. rsc.org

The following table summarizes selected examples of catalytically active metal complexes with substituted pyridonate ligands and their applications.

| Metal | Ligand Type | Catalytic Application | Reference |

| Iridium(III) | κ¹-N-2-pyridinol | Dehydrogenation of secondary alcohols | rsc.org |

| Iridium(III) | bi(κ-N-2-pyridonate) | Hydrogenation of CO2 to formate and methanol; Dehydrogenation of formic acid | rsc.org |

| Ruthenium | N,N,N-pincer type bis(2-hydroxy-6-iminopyridyl)-isoindoline | Hydroboration of organic nitriles | rsc.org |

| Palladium | bis(trifluoromethyl)pyridonates | Undirected C-H olefination and carboxylation | rsc.org |

| Vanadium(III) | Pyridonate | Reductive deoxygenative coupling of benzyl alcohols | rsc.org |

| Rhodium | Anionic 2-pyridonate with N-heterocyclic carbene | Linear alkyne dimerizations | rsc.org |

| Cobalt(II) | Pyridonate | General catalysis | rsc.org |

These examples underscore the broad utility of pyridonate ligands in developing effective homogeneous catalysts. The cooperative action between the metal center and the pyridonate ligand has been identified as a critical factor for achieving high catalytic performance in various hydrofunctionalization reactions. rsc.org

Biological Activity and Medicinal Chemistry Potential

Enzyme Inhibition Studies

Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

The viral enzyme reverse transcriptase (RT) is a primary target for the development of antiretroviral drugs because it is essential for HIV-1 replication. nih.gov Nearly half of all anti-AIDS drugs work by inhibiting the polymerase activity of RT. nih.gov These drugs fall into two main categories: nucleoside RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs). nih.gov Both types of inhibitors block the polymerase activity of RT, but they do so through different mechanisms. nih.gov NRTIs compete with the natural dNTP substrate and act as chain terminators, while NNRTIs bind to an allosteric pocket and inhibit polymerization noncompetitively. nih.gov

Antimicrobial Potency

Antibacterial Activity

A series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] nih.govnih.govnih.govthiadiazoles were synthesized and evaluated for their antibacterial activities. nih.gov Over half of the synthesized compounds demonstrated moderate to strong antibacterial effects. nih.gov Notably, compounds 15t and 16d exhibited the most potent antibacterial activities, with Minimum Inhibitory Concentration (MIC) values of 1-2 μg/mL and 0.5 μg/mL, respectively. nih.gov Further investigation revealed that compound 16d did not show cytotoxicity in HepG2 cells or hemolysis, unlike the positive control, Gatifloxacin. nih.gov These findings suggest that compound 16d has the potential to be developed as a future antibacterial agent. nih.gov

Antifungal Activity

The increasing prevalence of fungal infections, coupled with the rise of multidrug-resistant strains, necessitates the development of novel antifungal drugs with unique mechanisms of action. nih.govescholarship.org In this context, researchers have investigated the antifungal potential of various chemical compounds.

One study focused on 5-(N,N-hexamethylene)amiloride (HMA), an inhibitor of the human Na+/H+ exchanger isoform 1, as a promising scaffold for antifungal drug development. escholarship.org A screening of 45 6-substituted HMA and amiloride (B1667095) analogs was conducted against a panel of pathogenic fungi. nih.govescholarship.org The results showed that a series of 6-(2-benzofuran)amiloride and HMA analogs exhibited up to a 16-fold increase in activity against Cryptococcus neoformans. nih.govescholarship.org These promising compounds also demonstrated broad-spectrum activity against other pathogenic fungi, including multidrug-resistant clinical isolates. nih.govescholarship.org

Another study explored the antifungal properties of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives. nih.gov The bis-(benzimidazole)-pyridine hybrid 6a (Y = -Ph) showed significant antifungal activity against all five tested fungal strains, with inhibition zones ranging from 7.5 to 13 mm. nih.gov While this was less potent than the control drug fluconazole, the activity was still considered significant. nih.gov The bis-(imidazole)-pyridine hybrid 5c (Y = -Br) and bis-(benzimidazole)-pyridine hybrid 6c (Y = -Br) displayed weak activity only against C. albicans wild type, with inhibition zones of 7 mm and 7.5 mm, respectively. nih.gov The minimum inhibitory concentration (MIC) for the four most active hybrid derivatives (5a, 5c, 6a, and 6c) was also determined. nih.gov

Central Nervous System (CNS) Activity (General)

Pyridine (B92270) alkaloids are a class of natural products that have shown a wide range of activities in the central nervous system (CNS). nih.govnih.gov These compounds have been isolated from various sources, including plants, fungi, bacteria, and marine organisms. nih.gov Many pyridine alkaloids have demonstrated therapeutic potential for a variety of CNS disorders, such as neurodegenerative diseases, psychiatric conditions, and epilepsy. nih.govnih.gov

Anticonvulsant Activity

Researchers have synthesized and evaluated various compounds for their potential anticonvulsant properties. In one study, two N-(2,6-dimethylphenyl)pyridinedicarboximides were tested in animal models. nih.gov These compounds were particularly effective against maximal electroshock (MES)-induced seizures. nih.gov In rats, N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide 1 demonstrated an anti-MES ED50 of 54.2 μmol/kg when administered orally, with a protective index greater than 27.4. nih.gov

Another study focused on the synthesis of new potential anticonvulsants from 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides. japsonline.com The anticonvulsant activity of these compounds was screened using both pentylenetetrazole- and MES-induced seizure models. japsonline.com Among the tested compounds, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (compound 5.5) showed the most significant anticonvulsant activity. japsonline.com This compound was effective in reducing lethality, the number and severity of seizures, and increasing the latent period of seizures. japsonline.com

| Compound | Animal Model | Seizure Induction Method | Key Findings | Reference |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide 1 | Rats | Maximal Electroshock (MES) | Oral anti-MES ED50 of 54.2 μmol/kg; Protective index > 27.4 | nih.gov |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (5.5) | Rats/Mice | Pentylenetetrazole and MES | Reduced lethality, number and severity of seizures; increased seizure latency | japsonline.com |

Dopamine (B1211576) Receptor Agonist Selectivity

Dopamine agonists are a class of drugs that bind to and activate dopamine receptors. They are used to treat a variety of conditions, including Parkinson's disease, restless legs syndrome, and hyperprolactinemia. nih.gov Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies

The future of synthesizing 6-(methylamino)pyridin-2(1H)-one and its analogs lies in the development of more efficient, selective, and environmentally benign chemical reactions. While traditional methods have been effective, emerging strategies promise to accelerate the discovery of novel derivatives.

Advanced cross-coupling reactions, such as Suzuki and Chan-Lam couplings, are being refined to construct complex pyridinone analogs. nih.gov Future work will likely focus on using novel catalysts that operate under milder conditions and tolerate a wider array of functional groups. Furthermore, multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step, are a promising avenue. researchgate.net The development of MCRs specific to the pyridinone core could dramatically increase the efficiency of creating diverse chemical libraries. researchgate.net Green chemistry principles are also becoming central, with methods like ultrasound-promoted synthesis being explored to reduce reaction times and energy consumption. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can analyze vast datasets to predict the properties of virtual compounds, saving significant time and resources in the lab. diva-portal.orgnih.gov

ML models can be trained to predict various characteristics, from biological activity against a specific target to drug-like properties and metabolic stability. nih.gov This allows for the in silico screening of thousands or even millions of potential derivatives to identify candidates with the highest probability of success. AI can also be used for de novo design, where algorithms generate entirely new molecular structures optimized for specific functions, moving beyond simple modifications of the parent compound. diva-portal.orgnih.gov As these predictive models become more accurate, they will be indispensable for rapidly exploring the massive chemical space surrounding the pyridinone core to identify promising new leads for both therapeutic and material applications.

Exploration of Novel Biological Targets

While derivatives of the parent pyridinone scaffold have shown activity against targets like the HIV capsid and various cancer-related kinases, the full extent of their biological potential remains largely untapped. nih.govnih.gov Future research will focus on screening this compound-based libraries against a wider array of biological targets to uncover new therapeutic applications.

Promising areas of exploration include a broader range of protein kinases, as the pyridinone scaffold is well-suited to fit into ATP-binding pockets. nih.gov There is also significant interest in targeting protein-protein interactions, which are implicated in numerous diseases but are notoriously difficult to modulate with small molecules. nih.gov Beyond oncology and virology, there is potential for activity in other areas, such as neurodegenerative diseases like Alzheimer's, where pyridine-based compounds have been investigated as enzyme inhibitors. bcrcp.ac.in

| Compound/Derivative Class | Biological Target | Finding |

| 2-Pyridone-bearing Phenylalanine Derivatives | HIV Capsid (CA) | Compound FTC-2 was identified as a potent anti-HIV-1 agent, while TD-1a showed strong activity against HIV-2, indicating the potential of the scaffold as a modulator of viral protein function. nih.gov |

| Pyridinone–Quinazoline Analogs | Cancer Cell Lines | Derivatives 42a and 42b demonstrated anticancer activity comparable to the drug doxorubicin, suggesting the promise of this chemical class for further development. nih.gov |

| Pyridinone Quinolinones | Isocitrate Dehydrogenase 1 (IDH1) | Structure-based design led to pyridinone derivatives that act as mutant-specific inhibitors of IDH1, a key enzyme in certain cancers. nih.gov |

| Pyridinone Derivatives | Mitogen-activated protein kinase-interacting kinases (MNKs) | Compounds were developed that potently inhibit MNK2 and downregulate key cellular proteins involved in cancer cell survival. nih.gov |

Development of Hybrid Molecules and Conjugates

To enhance efficacy and specificity, future research will increasingly focus on creating hybrid molecules and conjugates. This strategy involves linking the this compound core to other chemical entities to combine their functionalities.

One approach is to create hybrid molecules that merge the pyridinone scaffold with another pharmacophore to yield a single molecule with dual activity, potentially overcoming drug resistance or hitting multiple targets in a disease pathway. The creation of pyridinone-quinazoline hybrids serves as an early example of this concept. nih.gov Another avenue is the development of conjugates where the pyridinone derivative is attached to a large molecule, such as an antibody or a peptide, to guide it specifically to target cells, thereby increasing potency and reducing off-target effects.

Application in Materials Science and Photochemistry

The unique electronic and photophysical properties of the pyridinone ring system open up exciting possibilities in materials science. diva-portal.org The aromatic, electron-rich nature of the scaffold makes it a candidate for use in organic electronics and optoelectronics.

Derivatives of 2-pyridone are being investigated as materials for Organic Light-Emitting Diodes (OLEDs), where they can function as efficient emitters or as hole-transporting materials. diva-portal.orgacs.org Research has shown that by attaching different donor and acceptor groups to the pyridone core, its photophysical properties can be finely tuned. diva-portal.orgacs.org Pyridine-based materials are also being explored for applications in solar cells, sensors, and as catalysts. researchgate.netacs.org Future work on this compound will likely involve systematic modifications to its structure to optimize its thermal stability, luminescence, and charge-transport properties for these high-tech applications. diva-portal.orgacs.orgrsc.org

| Derivative Class | Application | Key Property/Finding |

| 2-Pyridone Derivatives (e.g., PyPhPXZ) | Organic Light-Emitting Diodes (OLEDs) | Found to form molecular glasses with good thermal stability (TID up to 320 °C), a desirable trait for materials used in electronic devices. diva-portal.org |

| Pyrene-Pyridine Derivatives | Hole-Transporting Materials (HTMs) for OLEDs | These donor-acceptor molecules exhibit high thermal stability and suitable electrochemical properties for efficient hole transport in OLED devices. acs.org |

| Bis-terpyridine Isomers | Electron-Transporter in OLEDs | Intermolecular hydrogen bonds were found to enhance molecular orientation and electron mobility, leading to OLEDs with extremely low operating voltage (2.2 V). rsc.org |

Mechanistic Studies of Biological Interactions

A deep understanding of how a molecule interacts with its biological target at an atomic level is crucial for designing more effective drugs. Future research will employ sophisticated analytical techniques to elucidate the precise mechanisms of action for biologically active this compound derivatives.

High-resolution X-ray crystallography and cryo-electron microscopy will be essential for visualizing the exact binding mode of these compounds within their target proteins. nih.govcreative-biolabs.com This structural information reveals which specific amino acids are involved in the interaction and can guide further optimization of the molecule's structure to enhance binding affinity and selectivity. nih.gov These experimental methods will be complemented by computational techniques like molecular dynamics simulations to understand the flexibility of the interaction and the conformational changes that occur upon binding. nih.gov Such detailed mechanistic insights are invaluable for the rational design of next-generation inhibitors. nih.govnih.gov

Q & A

Q. What are the recommended safety protocols for handling 6-(Methylamino)pyridin-2(1H)-one in laboratory settings?

Answer:

- Hazard Identification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

- Protective Measures :

- Use nitrile gloves, lab coats, and safety goggles.

- Employ fume hoods for weighing and synthesis to minimize inhalation risks.

- Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99 cartridges) for prolonged exposure .

- First Aid :

- Skin contact: Wash with soap and water for 15 minutes.

- Eye exposure: Rinse with water for 15 minutes and seek medical attention.

- Ingestion: Do not induce vomiting; rinse mouth and consult a physician .

Q. What synthetic routes are available for this compound, and how are intermediates characterized?

Answer :

- Synthetic Pathways :

- Intermediate Characterization :

Q. How can researchers confirm the purity and structural integrity of this compound?

Answer :

- Analytical Methods :

- High-resolution mass spectrometry (HRMS) validates molecular weight (124.1405 g/mol) .

- FT-IR spectroscopy identifies NH/OH stretches (3200–3500 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹).

- X-ray crystallography resolves stereochemistry for derivatives (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) .

Advanced Research Questions

Q. How can researchers address the low solubility of this compound in in vitro assays?

Answer :

- Solubility Enhancement Strategies :

- Use co-solvents (e.g., DMSO ≤10% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility.

- Introduce polar substituents (e.g., hydroxyl or nitro groups at C-3/C-4) to mimic second-generation pyridinone hybrids like UC-781 .

- Bioavailability Testing :

- Perform logP measurements (current data unavailable; estimate via HPLC retention times) .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for pyridin-2(1H)-one derivatives?

Answer :

- SAR Analysis :

- Validation :

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer :

- Optimization Parameters :

- Catalyst screening : Test cobalt or palladium catalysts for regioselective amination .

- Temperature control : Maintain 60–80°C to avoid decomposition (decomposition temp: N/A; monitor via TGA) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for better intermediate stability .

- Yield Improvement :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.